molecular formula C18H17N3O B7539856 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide

Cat. No. B7539856
M. Wt: 291.3 g/mol
InChI Key: YPHRAUNEQBKYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide, also known as DMQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMQA is a member of the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been explored as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been used as a building block for the synthesis of luminescent materials. In analytical chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been employed as a fluorescent probe for the detection of metal ions and amino acids.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is not fully understood. However, it is believed that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide exerts its biological activities by modulating various signaling pathways in cells. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also stable under normal laboratory conditions. However, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also sensitive to light and air, which can lead to degradation over time.

Future Directions

There are several future directions for the study of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide. One area of research is the development of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide-based drugs for the treatment of neurodegenerative disorders. Another area of research is the synthesis of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide derivatives with improved solubility and bioavailability. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can also be further explored as a building block for the synthesis of luminescent materials. Additionally, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.

Synthesis Methods

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be synthesized using a one-pot reaction between 2,4-dimethylquinoline-3-carbaldehyde and 3-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction yields 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide as a yellow solid with a yield of 60-70%. The purity of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be improved by recrystallization from ethanol.

properties

IUPAC Name

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-15-7-3-4-8-17(15)20-13(2)16(12)10-18(22)21-14-6-5-9-19-11-14/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRAUNEQBKYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide

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